molecular formula C13H23NO3 B1331564 tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate CAS No. 1217662-38-8

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1331564
CAS No.: 1217662-38-8
M. Wt: 241.33 g/mol
InChI Key: GEHRUAIXGSWYPC-LLVKDONJSA-N
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Description

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carboxylate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with biological targets, providing insights into the mechanisms of action of related compounds.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new drugs.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new processes and products with enhanced properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R)-2-isopropyl-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl (2R)-2-isopropyl-4-aminopiperidine-1-carboxylate
  • tert-Butyl (2R)-2-isopropyl-4-methylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the ketone group at the 4-position of the piperidine ring. This structural feature imparts distinct reactivity and properties compared to similar compounds with different functional groups at the same position.

Biological Activity

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H23NO3C_{13}H_{23}NO_3, with a molecular weight of approximately 241.33 g/mol. The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group and an isopropyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound may influence enzyme activity through:

  • Hydrogen Bonding : The functional groups within the molecule can form hydrogen bonds with active site residues of enzymes, potentially altering their conformation and activity.
  • Hydrophobic Interactions : The bulky tert-butyl group may enhance the compound's affinity for hydrophobic pockets within protein structures, influencing binding dynamics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound has been evaluated for its potential to interact with various receptors, influencing signaling pathways related to pain perception and other physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry examined the interaction between this compound and specific enzymes involved in metabolic regulation. The findings indicated that the compound exhibits competitive inhibition against target enzymes, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Pain Modulation

In a pharmacological study, researchers evaluated the analgesic properties of the compound in animal models. The results demonstrated that administration of this compound resulted in significant pain relief compared to control groups, indicating its potential as a novel analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey Features
Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylateC13H23NO3C_{13}H_{23}NO_3Different stereochemistry affecting biological activity
N-Boc-(S)-prolineC10H17NO3C_{10}H_{17}NO_3Common amino acid derivative with similar reactivity
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylateC13H20N2O3C_{13}H_{20}N_2O_3Contains a cyano group, altering reactivity

Properties

IUPAC Name

tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRUAIXGSWYPC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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